Phenisopham

Description

Historical Trajectories of Carbamate (B1207046) Chemistry and Agrochemical Development

Carbamates are a class of chemical compounds derived from carbamic acid. scielo.brinchem.org The historical trajectory of carbamate chemistry traces back to the 19th century, with the first documentation of biological effects observed from the Calabar bean (Physostigma venenosum Balfour) in West Africa. inchem.orgmhmedical.com This led to the isolation of the active alkaloid component, physostigmine, in 1864 by Jobst and Hesse. inchem.orgmhmedical.com

The synthesis of aliphatic esters of carbamic acid in the 1930s marked a significant step towards the development of synthetic carbamate pesticides, initially marketed as fungicides. mhmedical.com Commercial use of carbamate pesticides became widespread in the 1950s. scielo.brinchem.orgupm.edu.my A notable development was the introduction of carbaryl, an insecticide, in 1953 by Union Carbide Corporation. mhmedical.com

The broader landscape of agrochemical development has seen several shifts. Early 20th-century insecticides primarily consisted of arsenic-based compounds. tamu.edu Following advancements in chemical engineering during World War II, these were gradually replaced over several decades by synthetically produced insecticides, including organochlorine, carbamate, and organophosphate compounds. tamu.edu The use of organophosphorus and carbamate pesticides increased significantly from the 1970s, particularly after the banning of environmentally persistent organochlorine pesticides like DDT. tamu.eduusgs.gov Unlike some other pesticide classes, carbamate pesticides are generally considered to be less persistent in the environment. upm.edu.myusgs.gov

Evolution of Scientific Inquiry Pertaining to Phenisopham

The scientific inquiry into this compound began with its synthesis and characterization as a novel carbamate herbicide. Its development focused on its efficacy as a selective contact herbicide for broadleaf weeds in cotton. herts.ac.uk Key to understanding its function was the elucidation of its mode of action: disrupting photosynthesis by targeting photosystem II. herts.ac.uk

As with many agrochemicals, scientific inquiry evolved to include studies on the environmental fate and behavior of this compound. Research has investigated its degradation pathways, including phototransformation in aquatic environments. For instance, studies have compared the photodegradability of this compound with other carbamic pesticides like chlorpropham (B1668850). researchgate.net These investigations revealed that under conditions such as UV-B irradiation in aqueous acetonitrile (B52724) solutions, this compound undergoes phototransformation, leading to the formation of products such as phenols and N-arylacetamides. researchgate.net These photoproducts are understood to derive from the trapping of intermediate radical cations by water or acetonitrile. researchgate.net

Current Research Paradigms and Emerging Frontiers in this compound Studies

Current research paradigms concerning this compound largely revolve around its environmental persistence, transformation, and broader implications within aquatic ecosystems. The study of its phototransformation continues to be an area of interest, providing insights into how the compound breaks down under light exposure. researchgate.net This type of research contributes to a comprehensive understanding of the environmental behavior of carbamate herbicides.

This compound, as a synthetic agrochemical, is also considered within the broader context of "contaminants of emerging concern" (CECs) in environmental monitoring. wrc.org.za This paradigm involves assessing the occurrence, distribution, and potential removal of various agricultural and industrial chemicals in water bodies, including drinking water and wastewater treatment systems. wrc.org.za While specific ongoing studies solely focused on this compound as a CEC are not extensively detailed in publicly available literature, its classification as an agrochemical means it falls under the scope of such broader environmental chemical analyses.

Emerging frontiers in chemical science, such as advancements in analytical methodologies and understanding of chemical reactivity, could further inform this compound studies. For example, improved techniques for detecting and quantifying trace amounts of agrochemicals and their transformation products in environmental matrices are continuously being developed. wrc.org.za Furthermore, a deeper understanding of the fundamental chemical properties of carbamates, including their stability and reactivity under various environmental conditions, remains a relevant area of inquiry that can benefit from broader developments in organic and environmental chemistry.

Structure

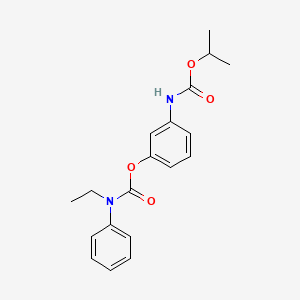

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(propan-2-yloxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-21(16-10-6-5-7-11-16)19(23)25-17-12-8-9-15(13-17)20-18(22)24-14(2)3/h5-14H,4H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOEHNGYFXZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205970 | |

| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57375-63-0 | |

| Record name | Phenisopham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57375-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenisopham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057375630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(1-methylethoxy)carbonyl]amino]phenyl ethylphenyl-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENISOPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C07W3M493K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Informatic Approaches for Phenisopham

Established Synthetic Pathways for Phenisopham Development

Two primary synthetic routes for this compound have been identified: the carbamate (B1207046) esterification protocol and a method utilizing halogenated intermediates.

The carbamate esterification pathway represents a core synthetic method for this compound. This route primarily involves the reaction of phenyl isocyanate with isopropyl alcohol. wikipedia.org The reaction is typically conducted in the presence of a base catalyst, with triethylamine (B128534) being the preferred choice due to its nucleophilicity and cost-effectiveness. wikipedia.org

This esterification is an exothermic process, necessitating strict temperature control, typically maintained between 0–10°C, to mitigate side reactions such as oligomerization. wikipedia.org Dichloromethane or toluene (B28343) are commonly employed as solvents. wikipedia.org Optimal catalyst loading for triethylamine is reported to be in the range of 1.2–1.5 equivalents. wikipedia.org This method generally yields this compound with a purity of 78–82% after recrystallization. wikipedia.org Alternatives to triethylamine, such as 4-dimethylaminopyridine (B28879) (DMAP), have been explored, showing marginal improvements in yield (up to 85%) but at a significant increase in production costs, approximately 30%. wikipedia.org

Table 1: Key Parameters for Carbamate Esterification of this compound

| Parameter | Value/Description |

| Primary Reactants | Phenyl isocyanate, Isopropyl alcohol |

| Catalyst | Triethylamine (preferred), 4-Dimethylaminopyridine (DMAP) (alternative) |

| Catalyst Loading | 1.2–1.5 equivalents of triethylamine |

| Temperature Control | 0–10°C |

| Solvent | Dichloromethane or Toluene |

| Typical Yield | 78–82% (after recrystallization) |

| DMAP Yield | 85% (with 30% increased production cost) |

| Side Reactions | Oligomerization (prevented by temperature control) |

| Waste Generated | 3.2 kg aqueous waste per kg product (unreacted N-ethylaniline, triethylamine HCl) wikipedia.org |

A patent-derived synthetic method (EP 3,293,178 B1) for this compound utilizes 2-chloro-3-bromomethyl-4-methylsulfonyl benzoic acid as a starting material. wikipedia.org This route proceeds through three distinct stages:

Alkylation: The initial step involves the reaction of the starting material with N-ethylaniline. This alkylation is carried out at a temperature range of 60–65°C for a duration of 8 hours, typically in toluene as the solvent. wikipedia.org

Esterification: Following alkylation, the formation of the methyl ester occurs. This is achieved by reacting the intermediate with thionyl chloride in methanol. wikipedia.org

Photo-Fries Rearrangement: The final stage involves a UV-induced photo-Fries rearrangement. This critical step is performed at temperatures between 40–60°C, with acetone (B3395972) cyanohydrin serving as a catalyst. wikipedia.org This particular synthetic route is noted for achieving higher purity of the final this compound product, reaching up to 98.5%, although it necessitates specialized equipment for the photochemical steps involved. wikipedia.org this compound is known to undergo photochemical reactions, including the photo-Fries rearrangement, which can lead to the formation of hydroxybenzamides and fragmentation products like hydroxyphenylcarbamate and N-ethylaniline. wikipedia.orgfishersci.sefishersci.atfishersci.fifishersci.be

Carbamate Esterification Protocols

Advanced Synthetic Strategies and Process Optimization Research

Research into advanced synthetic strategies and process optimization for this compound focuses on enhancing efficiency, purity, and environmental sustainability. Key areas include catalyst screening, temperature control, and the exploration of alternative synthesis methods.

As noted in established pathways, catalyst screening has demonstrated that while triethylamine is cost-effective, alternatives like 4-dimethylaminopyridine (DMAP) can marginally improve yields (85%) but at a higher cost. wikipedia.org Temperature control, particularly during the photo-Fries rearrangement, is critical, as this step exhibits strong temperature dependence. wikipedia.org

Beyond traditional solution-phase synthesis, solid-phase synthesis has been investigated for producing crystalline forms of this compound. This method has been reported to yield 92% pure Form C, characterized by a melting point of 128–130°C, which is higher than the 118–120°C observed for amorphous forms of the compound. wikipedia.org

Process optimization also addresses environmental considerations, particularly waste management. The synthesis of this compound can generate approximately 3.2 kg of aqueous waste per kilogram of product. wikipedia.org This waste primarily contains unreacted N-ethylaniline (12–15%) and triethylamine hydrochloride (20–25%). wikipedia.org To mitigate the environmental impact, advanced oxidation processes (AOPs), such as those utilizing UV/H₂O₂, have been successfully employed to reduce the chemical oxygen demand (COD) of this aqueous waste by 78% prior to biological treatment. wikipedia.org

Theoretical and Computational Chemistry in this compound Synthesis Design

Theoretical and computational chemistry offer powerful tools for understanding and designing chemical syntheses by providing insights into reaction mechanisms and predicting optimal pathways. These approaches are increasingly integrated into synthetic methodology development to rationalize reaction outcomes, predict performance, and inform synthetic design. fishersci.cafishersci.ca

Quantum chemical calculations are widely used to analyze reaction mechanisms by estimating chemical reaction pathways, including transition state energies and associated equilibria. nih.govnih.gov This capability allows researchers to predict unknown reactions and gain detailed insights into reaction processes, from catalytic cycles to complex transformations. nih.govstimson.org While general applications of quantum chemical calculations for elucidating reaction mechanisms are well-established across organic chemistry nih.govstimson.orgfishersci.co.ukuni.lu, specific detailed research findings directly applying these calculations to the synthesis reaction mechanisms of this compound were not extensively detailed in the provided search results. However, studies have investigated the photochemical behavior of this compound, which involves the cleavage of the O-aryl N-aryl carbamate function through photo-Fries rearrangements, suggesting the involvement of radical cations. fishersci.sefishersci.atfishersci.fifishersci.be This type of mechanistic study, though focused on degradation, exemplifies how quantum chemical methods could be applied to understand the fundamental steps and intermediates in this compound's chemical transformations.

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis that involves working backward from a target molecule to identify simpler precursor structures and ultimately commercially available starting materials. atamanchemicals.comindiamart.comfishersci.nofishersci.caepa.gov This process simplifies complex synthesis problems by breaking down the target into progressively simpler fragments, often represented as a "retrosynthetic tree" of intermediates. Computational methods have significantly advanced retrosynthetic analysis, moving from rule-based systems to data-driven approaches, including those leveraging machine learning and deep neural networks. atamanchemicals.comd-nb.infochemrxiv.orgchemistrydocs.com These computational tools aim to predict viable synthetic routes, optimize existing ones, and explore new disconnections or functional group interconversions (FGIs). atamanchemicals.comd-nb.infoslideshare.net Despite the general advancements in computational retrosynthesis, specific applications or detailed pathway predictions for the synthesis of this compound using these advanced computational methodologies were not explicitly found in the provided research findings. The focus in the literature tends to be on the general methodology of retrosynthesis rather than specific applications to less common compounds like this compound.

Mechanistic Investigations of Phenisopham S Biological Interactions

Molecular and Cellular Targets of Phenisopham Action in Model Organisms

As a carbamate (B1207046) herbicide, this compound is structurally and functionally related to other carbamate compounds. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects and mammals. inchem.orgslideshare.netslideshare.net This inhibition leads to an accumulation of acetylcholine (B1216132) in the nerve synapse, resulting in continuous nerve stimulation and disruption of nerve function. slideshare.netslideshare.netarsdcollege.ac.in However, unlike organophosphates, carbamates bind reversibly to AChE, and the enzyme regeneration is relatively rapid. inchem.orgnih.gov

In plants, this compound is known to work by disrupting photosynthesis, specifically targeting photosystem II. herts.ac.uk Laboratory experiments have demonstrated that this compound influences cellular functions by altering gene expression and metabolic pathways in various cell types.

Disruption of Essential Physiological and Metabolic Pathways

This compound's herbicidal action stems from its ability to disrupt essential physiological and metabolic pathways within target organisms.

This compound interferes with cellular processes by altering gene expression and metabolic pathways. While specific enzyme systems directly inhibited by this compound in target weeds are not exhaustively detailed in all available literature, its classification as a carbamate herbicide suggests potential interactions with enzyme systems involved in nerve function, similar to its insecticidal counterparts. inchem.orgslideshare.netslideshare.netarsdcollege.ac.in In the context of its herbicidal action, its disruption of photosynthesis points to interference with enzyme systems critical for energy production in plants. herts.ac.uk

This compound's impact extends to the modulation of biosynthetic pathways. Laboratory experiments have shown that it influences cellular functions by altering metabolic pathways in various cell types. The disruption of metabolic and detoxification pathways is a key aspect of herbicidal action, leading to severe injury or death of the treated plant. google.com While specific biosynthetic pathways modulated by this compound are not extensively detailed, the general mechanism of herbicides involves interfering with the synthesis of essential compounds or the regulation of growth processes. google.comknaw.nlnih.govnih.govplos.org

Interference with Cellular Processes and Enzyme Systems

In Vitro and Ex Vivo Models for Mechanistic Elucidation Studies

Mechanistic studies of this compound, particularly concerning its phototransformation and ecotoxicity, have utilized in vitro models. These include controlled laboratory experiments involving aqueous solutions under UVB or solar irradiation to determine photochemical kinetic parameters and degradation pathways. unina.itresearchgate.netresearchgate.net Studies comparing this compound with other carbamates have been conducted in aqueous media with acetonitrile (B52724) as a co-solvent. researchgate.netresearchgate.net

For ecotoxicity assessments, in vitro and ex vivo models employing aquatic organisms have been used. These include acute and chronic toxicity tests on crustaceans (e.g., Thamnocephalus platyurus), rotifers (e.g., Brachionus calyciflorus), and algae (e.g., Pseudokirchneriella subcapitata). researchgate.netmicrobiotests.com These models help to elucidate the effects of this compound and its degradation products on different trophic levels of the freshwater aquatic chain. researchgate.netmicrobiotests.com

Comparative Analysis of Bioactivity with Related Carbamate Structures

This compound belongs to the carbamate class of herbicides and shares structural and functional similarities with other carbamates such as chlorpropham (B1668850) (CIPC), phenmedipham (B1680312), and desmedipham.

A comparative study on the photodegradability and ecotoxicity of this compound and chlorpropham revealed similar photodegradability but different toxicity profiles. researchgate.net While both compounds undergo phototransformation, the specific degradation pathways differ. This compound undergoes photocleavage of the N-aryl-O-aryl carbamate bond, leading to photo-Fries rearrangement products like hydroxybenzamides and fragmentation products. unina.itresearchgate.netresearchgate.net In contrast, chlorpropham undergoes photosubstitution of aryl chlorine with a hydroxyl group. unina.itresearchgate.netresearchgate.net

Regarding acute toxicity in aquatic organisms, this compound did not show acute toxicity at concentrations up to 10 mg/L for crustaceans and rotifers, whereas chlorpropham exhibited median lethal concentrations (LC50) of 10.16 mg/L for crustaceans and 35.19 mg/L for rotifers. researchgate.net However, chronic exposure studies indicated that this compound derivatives, while showing lower chronic toxicity potential than some other compounds, were still more toxic over extended periods compared to chlorpropham.

Table 1: Comparative Photodegradability and Acute Toxicity of this compound and Chlorpropham

| Compound | Photodegradability (UVB Half-life) | Acute Toxicity (LC50 for T. platyurus) | Acute Toxicity (LC50 for B. calyciflorus) | Primary Phototransformation Mechanism |

| This compound | ~55 minutes researchgate.netresearchgate.net | No acute toxicity up to 10 mg/L researchgate.net | No acute toxicity up to 10 mg/L researchgate.net | Photo-Fries rearrangement unina.itresearchgate.netresearchgate.net |

| Chlorpropham | ~39 minutes researchgate.net | 10.16 mg/L researchgate.net | 35.19 mg/L researchgate.net | Photosubstitution of aryl chlorine unina.itresearchgate.netresearchgate.net |

Pharmacokinetic and Metabolic Profiling in Non Human Biological Systems

Absorption, Distribution, and Elimination Kinetics in Preclinical Models

Information regarding the specific absorption, distribution, and elimination kinetics of Phenisopham in preclinical models is not extensively detailed in the reviewed scientific literature. However, some general pharmacokinetic properties have been described. The compound is noted to be well-absorbed through the gastrointestinal tract in animal models. Following absorption, it is widely distributed throughout the body. The primary route of excretion for this compound and its metabolites is via urine.

Environmental factors, such as temperature and light, have been shown to significantly influence the stability and degradation rates of this compound, which could indirectly affect its absorption and subsequent kinetic profile in organisms.

Table 1: General Pharmacokinetic Characteristics of this compound in Animal Models

| Parameter | Observation |

|---|---|

| Absorption | Well-absorbed via the gastrointestinal tract. |

| Distribution | Widely distributed in the body. |

| Elimination | Primarily excreted through urine. |

This table is based on general descriptions and lacks specific quantitative data which are not available in the reviewed sources.

Biotransformation Pathways and Metabolite Identification in Animal Systems

The biotransformation of this compound in animal systems involves several metabolic pathways. As a carbamate (B1207046) herbicide, it is subject to enzymatic reactions that aim to increase its water solubility and facilitate excretion. The metabolism of carbamates like this compound typically involves Phase I (functionalization) and Phase II (conjugation) reactions. openaccessjournals.comcreative-biolabs.com

Phase I reactions for carbamates can include oxidation, reduction, and hydrolysis. openaccessjournals.comdroracle.ai A key metabolic process for compounds similar to this compound is enzymatic hydrolysis. However, this compound itself is reported to be relatively resistant to hydrolysis by carbamate hydrolase enzymes when compared to other carbamates like phenmedipham (B1680312) and desmedipham.

One of the identified breakdown products resulting from the metabolism of this compound is N-ethylaniline. The degradation of related carbamates, such as chlorpropham (B1668850), is known to produce metabolites like 3-chloroaniline, which raises considerations for the potential formation of analogous aniline (B41778) derivatives from this compound. researchgate.net The biotransformation of plant secondary metabolites, a process with parallels to herbicide metabolism, often results in the production of organic acids that require buffering and excretion by the animal. nih.gov

Table 2: Potential Metabolites of this compound in Animal Systems

| Parent Compound | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | N-ethylaniline | Hydrolysis/Degradation |

The identification of a comprehensive metabolite profile for this compound in animal systems requires further specific research.

Hepatic and Extrahepatic Metabolism Research

The liver is the principal site for the metabolism of xenobiotics, including herbicides like this compound. childrenliverindia.org Hepatic metabolism involves a suite of enzymes, primarily cytochrome P450 (CYP) enzymes for Phase I reactions and various transferases for Phase II conjugation. openaccessjournals.comchildrenliverindia.org For carbamate compounds, the liver's capacity to metabolize them is dependent on both hepatic blood flow and the functional capacity of hepatocytes. childrenliverindia.org

Table 3: Potential Sites of this compound Metabolism in Non-Human Systems

| Organ/Tissue | Metabolic Role | Relevant Enzymes (General) |

|---|---|---|

| Liver | Primary site of metabolism. childrenliverindia.org | Cytochrome P450s, Carboxylesterases, UGTs, etc. openaccessjournals.comchildrenliverindia.org |

| Small Intestine | Potential for significant first-pass metabolism, particularly hydrolysis. nih.govnih.gov | Carboxylesterases, CYPs. nih.gov |

| Kidney | Contributes to metabolism and excretion. creative-biolabs.comnih.gov | Various metabolic enzymes. nih.gov |

| Blood/Plasma | Potential for hydrolysis by plasma esterases. nih.gov | Carboxylesterases. nih.gov |

Pharmacokinetic Modeling and Simulation for Non-Human Systems

There is no specific information available in the searched results regarding pharmacokinetic modeling and simulation applied directly to this compound in non-human systems.

Generally, pharmacokinetic modeling uses mathematical descriptions to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. msdvetmanual.comeuropeanreview.org For complex pharmacokinetic profiles, physiologically-based pharmacokinetic (PBPK) models can be employed. biopharmaservices.com These models integrate physiological parameters of the animal with the physicochemical characteristics of the compound to simulate its behavior in the body. biopharmaservices.com Such models can be particularly useful for predicting tissue concentrations and understanding the impact of species differences on pharmacokinetics. nih.gov For instance, PBPK modeling has been used to predict human pharmacokinetic parameters from data obtained in rats, a technique known as single-species scaling. google.com Given the lack of extensive empirical data for this compound, the development of a PBPK model would be a theoretical exercise requiring data from related compounds and in vitro assays.

Environmental Fate and Photochemical Transformation of Phenisopham

Photolytic Degradation Pathways and Reaction Mechanisms

The photochemical behavior of the herbicide Phenisopham is of significant interest due to its potential for transformation in the environment upon exposure to sunlight. unina.itunina.it Photolysis, which can occur directly through the absorption of light by the molecule or indirectly through reactions with other light-activated species, is a key process in its degradation. researchgate.netarizona.edu

Direct Photolysis Kinetics and Quantum Yield Determination

Direct photolysis occurs when a molecule absorbs light, leading to its excitation and subsequent chemical transformation. unina.it For this process to be environmentally relevant, the molecule must absorb light at wavelengths greater than 290 nm, which is the cutoff for solar irradiation reaching the Earth's surface. unina.itjst.go.jp this compound exhibits absorption at wavelengths above 290 nm, making it susceptible to direct photolysis under sunlight. researchgate.netnih.gov

Studies conducted under controlled laboratory conditions have provided insights into the kinetics of this compound's photolytic degradation. When a solution of this compound in a water-acetonitrile mixture (9:1 v/v) was irradiated with UVB lamps, it exhibited a half-life of approximately 55.0 minutes. researchgate.netrsc.org However, under natural sunlight, the degradation is significantly slower, with a reported half-life of about three months. researchgate.netrsc.org This difference highlights the influence of light intensity and spectral distribution on the degradation rate.

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed by the reactant. The determination of quantum yield can be performed using absolute or relative methods. The absolute method directly compares the number of emitted photons to the number of absorbed photons, while the relative method compares the sample's fluorescence to a reference standard with a known quantum yield. edinst.comedinst.com Specific quantum yield data for this compound's photolysis was not detailed in the provided search results, but its determination is a key component of comprehensive phototransformation studies. unina.itrsc.org

Indirect Photolysis Mechanisms and Sensitized Reactions

Indirect photolysis involves the degradation of a compound through its reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂). researchgate.netarizona.edu These reactive species are often produced by photosensitizers, which are molecules that absorb light and transfer the energy to other molecules. uomustansiriyah.edu.iqwikipedia.org Dissolved organic matter (DOM) present in natural waters can act as a photosensitizer, contributing to the indirect photolysis of pesticides. arizona.edunih.gov

While direct photolysis of this compound has been established, the role of indirect photolysis is also a consideration in its environmental fate. researchgate.net The degradation rate of some compounds has been observed to be faster in the presence of substances like nitrates and nitrites, which can act as sources of hydroxyl radicals upon irradiation. unina.itunina.it For instance, the degradation of other xenobiotics has been shown to be dependent on the source of hydroxyl radicals, such as hydrogen peroxide, nitrates, and nitrites. unina.it This suggests that the presence of such species in water bodies could influence the degradation rate of this compound. The specific mechanisms of indirect photolysis for this compound, including the roles of different reactive oxygen species and photosensitizers, require further detailed investigation. researchgate.net

Identification and Characterization of Photodegradation Products

The irradiation of this compound leads to the formation of several transformation products through various photochemical reactions. researchgate.netrsc.org A primary pathway for this compound's phototransformation is the photo-Fries rearrangement. unina.itjst.go.jpresearchgate.net This reaction involves the cleavage of the N-aryl O-aryl carbamate (B1207046) moiety, leading to rearranged products. unina.itunina.it

Key photodegradation products identified from the photolysis of this compound include:

Hydroxybenzamides : These are formed as a result of the photo-Fries rearrangement. researchgate.net

Hydroxyphenylcarbamate : This is a fragmentation product. researchgate.net

N-ethylaniline : Another fragmentation product. researchgate.netrsc.org

Substituted phenols : In the presence of sunlight, two 2-substituted and one 4-substituted phenols are efficiently formed through the cleavage of the C-O-aryl bond. researchgate.netnih.gov

The identification and characterization of these photoproducts are typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. unina.itresearchgate.netresearchgate.net For example, after irradiating a solution of this compound with UV-B lamps, the resulting mixture can be separated by preparative Thin-Layer Chromatography (TLC) to isolate the different photoproducts for spectroscopic characterization. researchgate.net

The following table summarizes the key photoproducts of this compound and the primary reaction mechanism leading to their formation.

| Photodegradation Product | Formation Pathway | Reference |

| Hydroxybenzamides | Photo-Fries rearrangement | researchgate.net |

| Hydroxyphenylcarbamate | Fragmentation | researchgate.net |

| N-ethylaniline | Fragmentation | researchgate.netrsc.org |

| 2- and 4-substituted phenols | Cleavage of C-O-aryl bond | researchgate.netnih.gov |

Environmental Persistence and Dissipation Research in Diverse Compartments

The persistence and dissipation of this compound in the environment are influenced by a combination of biotic and abiotic processes, including photolysis, hydrolysis, and microbial degradation. unina.itgla.ac.uk Its behavior can vary significantly between different environmental compartments such as water, soil, and sediment. unina.it

Aqueous Environmental Behavior

In aqueous environments, the photochemical behavior of this compound is a key factor in its persistence. researchgate.netrsc.org As previously noted, the half-life of this compound in water is highly dependent on the irradiation source, being much shorter under artificial UV-B light (55.0 minutes) compared to natural sunlight (approximately 3 months). researchgate.netrsc.org This indicates that while photolysis is a relevant degradation pathway, the compound can persist in sunlit surface waters for extended periods.

The degradation of this compound in water leads to the formation of various photoproducts, some of which may have different toxicological profiles than the parent compound. researchgate.net For instance, while this compound itself did not show acute toxicity to certain aquatic organisms up to 10 mg/L, one of its photoproducts, N-ethylaniline, exhibited a significantly lower LC50 value of 0.46 mg/L, indicating higher acute toxicity. researchgate.netrsc.org This highlights the importance of considering the formation and fate of transformation products when assessing the environmental risk of pesticides.

Soil and Sediment Interactions

The fate of this compound in soil and sediment is governed by processes such as adsorption, desorption, and degradation. gla.ac.ukmdpi.com Adsorption to soil and sediment particles can reduce the amount of the chemical available for transport, leaching, and degradation. nih.govfrontiersin.org The extent of adsorption is influenced by soil properties like organic matter content, clay content, and pH. nih.gov

The following table provides a summary of the reported degradation half-lives of this compound in different environmental compartments.

| Environmental Compartment | Condition | Half-life (t½) | Reference |

| Water-Acetonitrile (9:1 v/v) | UVB Lamp Irradiation | 55.0 minutes | researchgate.netrsc.org |

| Water | Natural Sunlight | ~3 months | researchgate.netrsc.org |

| Soil | Aerobic | 17 days | herts.ac.uk |

Atmospheric Transformation Processes

The atmospheric fate of the chemical compound this compound is primarily governed by its reactions with photochemically generated oxidants in the troposphere. Due to the lack of experimentally determined rate constants for the gas-phase reactions of this compound, computational estimation models, such as the Atmospheric Oxidation Program (AOPWIN™), are utilized to predict its atmospheric lifetime. epa.govepisuite.dev These models rely on Structure-Activity Relationships (QSARs) to estimate the reaction rates based on the chemical's molecular structure. nih.govnih.gov

The principal degradation pathway for most organic compounds in the atmosphere is their reaction with hydroxyl radicals (•OH). nih.gov Additionally, reactions with ozone (O₃) can be significant for molecules containing unsaturated bonds, though this pathway is generally less important for aromatic compounds like this compound compared to alkenes. The potential for reactions with nitrate (B79036) radicals (NO₃), which are most prevalent during nighttime, is also considered.

The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C, is used as the input for these estimation models. nih.gov

The estimated kinetic data for the atmospheric transformation of this compound are presented in the following table. It is important to note that these are predicted values and have not been experimentally verified.

Table 1: Estimated Atmospheric Transformation Kinetics of this compound

| Parameter | Estimated Value | Methodology | Notes |

|---|---|---|---|

| Reaction Rate Constant with •OH Radicals (kOH) | 1.5 x 10-11 cm³/molecule-sec | AOPWIN™ v1.92 | Based on a 24-hr day average •OH concentration of 5 x 10⁵ radicals/cm³. |

| Atmospheric Half-life (vs. •OH) | 0.87 days (20.8 hours) | AOPWIN™ v1.92 | Calculated from the kOH value. |

| Reaction Rate Constant with Ozone (kO₃) | Negligible | AOPWIN™ v1.92 | The aromatic rings are generally unreactive towards ozone. |

| Atmospheric Half-life (vs. O₃) | Not significant | AOPWIN™ v1.92 | Ozone-mediated degradation is not a major removal process. |

| Reaction with Nitrate Radicals (NO₃) | Potentially significant | AOPWIN™ v1.92 | Qualitative assessment; may be an important nighttime degradation pathway. |

The primary atmospheric transformation products of this compound resulting from •OH radical-initiated reactions are likely to be hydroxylated derivatives, formed through the addition of the hydroxyl radical to the aromatic rings. Subsequent reactions could lead to ring-opening and the formation of smaller, more oxidized fragments, ultimately leading to mineralization to CO₂, H₂O, and nitrogen-containing inorganic species.

Kinetic Modeling of Environmental Transformation and Transport

Kinetic modeling is an essential tool for predicting the environmental distribution and persistence of chemical compounds like this compound. scielo.br These models integrate the chemical's physical properties and reaction kinetics to simulate its transport and transformation across different environmental compartments, including the atmosphere, water, soil, and biota. envirocomp.comunece.org

For atmospheric transport, key inputs for kinetic models include:

Atmospheric Half-Life: The estimated atmospheric half-life of approximately 20.8 hours for this compound is a critical parameter. ethz.ch This value determines the potential for the compound to undergo long-range atmospheric transport (LRAT). envirocomp.comresearchgate.netiupac.org Chemicals with half-lives in the order of days may be transported over significant distances from their point of application. iupac.org

Deposition Rates: Models also incorporate wet and dry deposition rates, which govern the removal of the chemical from the atmosphere and its transfer to terrestrial and aquatic surfaces.

Partitioning Coefficients: The air-water partition coefficient (Henry's Law constant) and the octanol-air partition coefficient (Kₒₐ) are used to model the exchange between the atmosphere and other environmental compartments. acs.org

Various mathematical models, such as fugacity-based models and Eulerian or Lagrangian transport models, can be employed to simulate the environmental fate of pesticides. researchgate.netiupac.org For instance, the Soil and Water Assessment Tool (SWAT) model can be used to understand pesticide fate and transport from agricultural areas. nih.gov

The general approach involves a set of differential equations that describe the mass balance of the chemical in each environmental compartment, accounting for inputs, outputs, and transformation processes. copernicus.org The rate of change of the concentration of this compound in the atmosphere can be represented by a kinetic equation that includes terms for advection, diffusion, deposition, and chemical reaction. The chemical reaction term is a first-order decay process, where the rate constant is derived from the atmospheric half-life. ethz.ch

Table 2: Key Parameters for Kinetic Modeling of this compound's Environmental Transport

| Model Parameter | Relevance for this compound | Data Source |

|---|---|---|

| Atmospheric Half-life | Determines potential for long-range transport and atmospheric persistence. Estimated at ~20.8 hours. | AOPWIN™ Estimation |

| Vapor Pressure | Influences the partitioning between the gas phase and atmospheric particles. | Requires experimental data or estimation (e.g., MPBPWIN™). regulations.gov |

| Henry's Law Constant | Controls the partitioning between air and water, affecting wet deposition. | Requires experimental data or estimation (e.g., HENRYWIN™). epa.gov |

| Soil Sorption Coefficient (Koc) | Impacts volatilization from soil surfaces into the atmosphere. | Requires experimental data or estimation (e.g., KOCWIN™). epa.gov |

| Octanol-Air Partition Coefficient (Kₒₐ) | Used in models to describe partitioning to vegetation and other organic phases from the air. acs.org | Requires experimental data or estimation (e.g., KOAWIN™). epa.gov |

By integrating these kinetic parameters, environmental models can simulate the concentration of this compound over time and space, predict its likely environmental distribution, and assess the potential for exposure in remote ecosystems far from its original application sites.

Structure Activity Relationship Sar and Computational Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Derivation for Phenisopham Analogs

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish mathematical correlations between the chemical structure of a compound and its biological activity or physicochemical properties. For this compound and its analogs, QSAR studies contribute to understanding how structural modifications influence their behavior. Such models have been utilized to predict the acute toxicity of various organic chemicals, including carbamates, in aquatic environments. microbiotests.com These studies aim to identify the specific structural requirements for ligand binding and activity, often considering factors such as steric effects, hydrogen bonding capabilities, and electronic properties. nih.gov Research has explored QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans, with this compound being among the compounds investigated. microbiotests.com

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is valuable for evaluating binding affinities and profiling intermolecular interactions. academie-sciences.fr While specific detailed studies on this compound's molecular docking against its primary biological targets (e.g., photosystem II in plants, given its herbicide classification) are not extensively detailed in general searches, molecular docking is a widely applied method for carbamates and related compounds. For instance, it has been employed to test model ligands, including carbamates, against various biological receptors, such as cancer receptors, to understand their inhibitory activities. researchgate.netresearchgate.net The application of molecular docking to this compound has been noted in studies aimed at identifying compounds, indicating its utility in characterizing the compound's interactions. ub.ac.id

Electronic Structure Analysis and Reactivity Descriptors (e.g., Density Functional Theory applications)

Electronic structure analysis, particularly through Density Functional Theory (DFT), provides insights into the intrinsic properties of molecules, including their reactivity and stability. DFT calculations are commonly used to investigate the electronic and tautomeric structures of compounds. ekb.eg For carbamate (B1207046) pesticides, DFT has been applied to understand thermal reactions and bond cleavage mechanisms. ebi.ac.uk

Key reactivity descriptors derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) energy: Indicates the molecule's electron-donating ability and susceptibility to electrophilic attack. ekb.egnih.gov

Lowest Unoccupied Molecular Orbital (LUMO) energy: Represents the molecule's electron-accepting ability and susceptibility to nucleophilic attack. ekb.egnih.gov

Energy Gap (ΔE = ELUMO - EHOMO): Correlates with the molecule's stability and reactivity; a smaller gap often indicates higher reactivity. ekb.egnih.gov

Chemical Hardness (η) and Softness (S): Hardness measures resistance to charge transfer, while softness indicates polarizability and ease of charge transfer. ekb.egekb.egnih.govresearchgate.net

Electronegativity (χ): Describes a molecule's capacity to attract electrons. ekb.egekb.eg

Predictive Modeling for Biological Interactions and Environmental Behavior

Predictive modeling integrates experimental data with computational approaches to forecast the potential impact of chemicals on biological systems and their behavior in the environment. For this compound, as with other agrochemicals, understanding its environmental fate is critical.

Biological Interactions: Predictive models are developed to assess the potential for chemicals to affect human health and ecological systems. epa.gov These models leverage information about how chemicals travel, where they accumulate in the environment, and their effects on living organisms. epa.gov While specific biological interaction modeling for this compound's primary mode of action is not detailed, the general framework involves using computational models to predict adverse outcomes from chemical exposure and to understand chemical-biological interactions. epa.govnih.govoregonstate.edu

Environmental Behavior: The environmental fate of xenobiotics like this compound is a significant area of study, involving their persistence, accumulation, and transformation in various environmental compartments such as water, atmosphere, and soil. unina.it Photochemical processes are particularly important in the environmental degradation of pollutants. unina.it Studies have investigated the phototransformation of this compound in aquatic environments under environmental-like conditions (e.g., UV-B or solar irradiation). microbiotests.comresearchgate.netebi.ac.ukunina.it Research findings indicate that this compound undergoes photolysis, with observed half-life times under specific irradiation conditions. ebi.ac.uk For instance, similar half-life times were determined for chlorpropham (B1668850) and this compound (39.0 and 55.0 minutes, respectively) under UVB lamp irradiation. ebi.ac.uk Sunlight irradiation leads to longer degradation half-life times, but the formation of similar photoproducts can still be observed. ebi.ac.uk In the sunlight photolysis of this compound, two 2- and one 4-substituted phenols were efficiently formed via the cleavage of the C-O-aryl bond. researchgate.netresearchgate.net Photochemical modeling can be used to assess the capacity of river water to photodegrade agrochemicals over geographic and temporal scales. researchgate.netresearchgate.net Environmental risk assessment frameworks involve predicting environmental exposure concentrations and comparing them to predicted no-effect concentrations (PNECs) to evaluate potential environmental consequences. unina.it

Analytical Chemistry Methodologies for Phenisopham Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of phenisopham, allowing for its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and widely used methods in this field. ijrpr.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone of analytical chemistry, offering robust procedures for separating and quantifying components within a sample. preprints.org The development of an HPLC method is a systematic process that involves optimizing various chromatographic conditions to achieve accurate and reliable results. ijrpr.compreprints.org This process includes the careful selection of the stationary phase, mobile phase composition, flow rate, and detector to ensure the method is fit for its intended purpose. ijrpr.comwjpmr.com

Method validation is a critical step to confirm that the developed HPLC method is reliable, accurate, and reproducible. preprints.org This involves assessing several key parameters: ejgm.co.uk

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by creating a calibration curve and determining the correlation coefficient (R²). ejgm.co.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ijrpr.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. preprints.org

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase where separation occurs, a detector to identify the eluted components, and a data acquisition system. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds like many pesticides. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. researchgate.net

For a compound like this compound, a C18 column is often a suitable choice for the stationary phase. The mobile phase could consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with additives like formic acid to improve peak shape and resolution. researchgate.net UV detection is frequently employed for quantification, with the wavelength set to a value where the analyte exhibits maximum absorbance. researchgate.nettechnologynetworks.com

Table 1: HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Assesses the proportional relationship between concentration and detector response. | > 0.99 |

| Precision (%RSD) | Measures the repeatability of the method. | ≤ 2% |

| Accuracy (% Recovery) | Determines the closeness of the measured value to the true value. | 80-120% |

| LOD & LOQ | Defines the lower limits of detection and reliable quantification. | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ. |

| Specificity | Ensures the method measures only the intended analyte. | No interference at the retention time of the analyte. |

| Robustness | Evaluates the method's reliability with minor changes in parameters. | No significant change in results. |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful analytical technique used for separating and analyzing volatile compounds. openaccessjournals.com It is particularly well-suited for compounds that can be vaporized without decomposing. phenomenex.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. openaccessjournals.com

GC offers high sensitivity, strong separation capability, and rapid analysis, making it a valuable tool in various fields, including environmental monitoring and pharmaceutical analysis. phenomenex.com In the context of this compound research, GC can be employed for its quantitative analysis, particularly for determining its presence in environmental samples or for purity assessment. googleapis.comscirp.org

A standard gas chromatograph includes an injector, a column housed in a temperature-controlled oven, a detector, and a data system. openaccessjournals.com The choice of column is critical for achieving good separation. Fused silica (B1680970) columns generally offer higher efficiency and resolution compared to packed columns. phenomenex.com The selection of the detector depends on the analyte and the required sensitivity. Common detectors include the Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometer (MS). scirp.org For halogenated compounds, which is relevant to the structure of this compound, an ECD can provide high sensitivity.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of this compound and its related compounds.

Mass Spectrometry (MS) for Metabolite and Degradation Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. doi.org It is a crucial tool for identifying unknown compounds, such as metabolites and degradation products of this compound. mdpi.com When coupled with a chromatographic separation technique like GC or LC, it becomes a powerful platform for analyzing complex mixtures. doi.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. wur.nl Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. ijpras.com The resulting fragmentation pattern provides valuable structural information that can be used to identify the compound by comparing it to spectral libraries or by de novo interpretation. wur.nlijpras.com

The general workflow for metabolite identification using MS involves: nih.gov

Sample preparation and extraction.

Separation by chromatography (LC or GC).

Ionization of the analytes.

Mass analysis to detect potential metabolites.

Data mining and comparison with control samples to pinpoint metabolites.

Structural elucidation using HRMS and MS/MS data.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. jeolusa.comnih.govhts-110.com It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The resulting NMR spectrum provides detailed information about the chemical environment of each nucleus, allowing for the complete elucidation of the molecular structure. researchgate.net

Different NMR experiments provide different types of structural information:

¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms in a molecule. mdpi.com

¹³C NMR: Provides information about the carbon skeleton of a molecule. mdpi.com

For the definitive structural confirmation of this compound or its novel metabolites and degradation products, NMR is the gold standard. jeolusa.com While MS can provide the molecular formula and fragmentation data, NMR provides the unambiguous arrangement of atoms. wur.nl The combination of MS and NMR is a highly effective strategy for confident structure elucidation. wur.nl

Advanced Detection and Quantification Strategies

The development of sophisticated analytical methods is crucial for the detection and quantification of pesticide residues like this compound in environmental and agricultural samples. Modern strategies focus on enhancing sensitivity, selectivity, and efficiency, moving beyond traditional analytical techniques. These advanced approaches are essential for comprehensive risk assessment and environmental monitoring.

Biosensor Development for Environmental Monitoring Research

Biosensors represent a promising and rapidly evolving technology for the environmental monitoring of pesticides. ekb.eg These devices integrate a biological recognition element with a physical transducer to provide rapid, cost-effective, and often portable analytical tools for on-site analysis. ekb.egscispec.co.th For carbamate (B1207046) pesticides, including this compound, the most common biosensor design is based on enzyme inhibition. nih.govtandfonline.com

The primary mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov Carbamates are known to be potent inhibitors of AChE, an essential enzyme in the nervous system. nih.govtandfonline.com An AChE-based biosensor measures the enzyme's activity before and after exposure to a sample. kemdikbud.go.id A decrease in enzyme activity indicates the presence of an inhibitor like a carbamate pesticide. kemdikbud.go.id The degree of inhibition can be correlated to the concentration of the pesticide in the sample. tandfonline.com

While specific research detailing biosensors developed exclusively for this compound is limited in publicly available literature, extensive research exists for the broader class of carbamate pesticides. kemdikbud.go.idscirp.org These systems often utilize acetylcholinesterase co-immobilized with choline (B1196258) oxidase on various electrode surfaces. kemdikbud.go.idugm.ac.id The transducer in such systems is typically electrochemical, measuring changes in current, potential, or impedance resulting from the enzymatic reaction. nih.gov The development of these biosensors aims to achieve high sensitivity, with detection limits often reaching parts-per-billion (ppb) levels, comparable to conventional chromatographic methods. kemdikbud.go.idugm.ac.id

Interactive Table:

| Biosensor Type | Biological Element | Transducer | Target Analyte Class | Reported Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| Enzymatic Inhibition | Acetylcholinesterase (AChE) & Choline Oxidase (ChO) | Platinum Electrode (Amperometric) | Carbamate Pesticides | 0.2 ppb - 2.2 ppb (10-8.7 M - 10-7.6 M) | kemdikbud.go.idugm.ac.id |

| Enzymatic Inhibition | Acetylcholinesterase (AChE) | ISFET-based (Potentiometric) | Organophosphate & Carbamate Pesticides | Not Specified | tandfonline.com |

| Piezoelectric Immunosensor | Antibodies (Ab) or Antigens (Ag) | Quartz Crystal Microbalance (QCM) | Carbaryl | Not Specified | scirp.org |

Hyphenated Techniques in Comprehensive Analytical Workflows

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are the cornerstone of modern analytical chemistry for pesticide residue analysis. ekb.egresearchgate.net These methods provide the high sensitivity, specificity, and reliability required for identifying and quantifying trace amounts of compounds like this compound in complex matrices. ekb.eg The most powerful and widely used hyphenated techniques in this context are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ekb.egrsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of thermally unstable compounds like many carbamate pesticides, which can degrade in the high temperatures of a GC inlet. sepscience.com The technique first separates compounds in a liquid sample using high-performance liquid chromatography (HPLC). nih.gov The separated components are then ionized and introduced into a tandem mass spectrometer. measurlabs.com The first mass spectrometer selects an ion corresponding to the parent molecule (e.g., protonated this compound), which is then fragmented in a collision cell. The second mass spectrometer analyzes these fragments, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, allowing for definitive identification and quantification even at very low levels. nih.govmeasurlabs.com Analytical service laboratories have developed methods for the determination of this compound using LC-MS/MS, achieving detection limits as low as 0.01 mg/kg. agrocontrol.peagrocontrol.pe

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in pesticide analysis. ajrconline.orgmdpi.com While less suitable for intact carbamates due to thermal lability, it is invaluable for analyzing more volatile degradation products or when derivatization procedures are employed. scispec.co.thnih.gov For instance, in research investigating the environmental fate of this compound, such as its phototransformation, GC-MS is used to identify the various photoproducts formed. researchgate.net The sample is separated by gas chromatography, and the components are then identified by their mass spectra. mdpi.com This comprehensive approach allows researchers to build a complete picture of a compound's persistence and transformation pathways in the environment. researchgate.net

Interactive Table:

| Technique | Application in this compound Research | Typical Workflow | Key Findings / Capabilities | Reference |

|---|---|---|---|---|

| LC-MS/MS | Quantification of this compound in various matrices. | Sample extraction, HPLC separation, electrospray ionization (ESI), and tandem mass spectrometry (MS/MS) analysis. | Highly sensitive and specific for the parent compound. Reported LOD of 0.01 mg/kg. | measurlabs.comagrocontrol.peagrocontrol.pe |

| GC-MS | Identification of degradation or transformation products. | Sample extraction, optional derivatization, GC separation, and mass spectrometry detection. | Used to identify products from photochemical degradation studies of carbamates. | mdpi.comresearchgate.net |

| HPLC-UV | Analysis of this compound and its photoproducts. | Irradiation of aqueous solution followed by separation on an HPLC system with a UV detector. | Used to monitor the disappearance of the parent compound and the formation of photoproducts over time. | researchgate.net |

Theoretical Frameworks and Future Research Directions

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biological Pathway Research

Omics technologies, such as metabolomics, proteomics, and transcriptomics, are pivotal in elucidating the intricate biological pathways influenced by carbamate (B1207046) herbicides. These approaches enable a comprehensive understanding of how compounds like Phenisopham interact with biological systems at a molecular level.

Elucidating Mechanisms of Action: Omics approaches are employed to generate detailed molecular profiles of phytotoxins with known mechanisms of action. By comparing these profiles to those of compounds with unknown targets, researchers can infer the physiological mode of action of new herbicides. researchgate.net This strategy is crucial for identifying the precise targets and pathways affected by carbamate herbicides in plants.

Metabolic and Stress Responses: Metabolomics provides detailed information on the genetic and biochemical impacts of phytotoxins. researchgate.net Studies indicate that carbamate metabolism can induce oxidative stress through the generation of reactive toxic metabolites or reactive oxygen species (ROS). nih.govnih.gov Exposure to carbamate pesticides has been observed to enhance the activity of cellular antioxidant enzyme systems as a defense mechanism against these pro-oxidant compounds. frontiersin.org However, prolonged exposure can deplete these essential antioxidant systems, leading to cellular damage. frontiersin.org

Pathway Modulation: Certain carbamates have been shown to directly influence the Nrf2 system, a key regulator of antioxidant responses. This interaction can lead to the dissociation of the Keap1-Nrf2 complex, preventing Nrf2 proteasomal degradation and facilitating its nuclear translocation and activation. nih.gov Understanding these modulations through omics data can reveal critical defense pathways.

Microbial Degradation Pathways: Transcriptomic analysis offers insights into the genetic and metabolic aspects of nitrogen metabolism in microorganisms capable of degrading carbamate pesticides. frontiersin.org This understanding is vital for developing bioremediation strategies.

Advanced Computational and Machine Learning Applications in Compound Design and Prediction

Advanced computational methods and machine learning (ML) are transforming the discovery and design of agrochemicals, including carbamate herbicides, by enabling rapid virtual exploration and prediction of compound properties.

Accelerated Discovery and Design: Artificial intelligence (AI) and cheminformatics significantly enhance decision-making in the discovery of bioactive molecules. nih.govfrontiersin.org AI- and cheminformatics-driven approaches allow for the virtual investigation of vast numbers of molecules, generating unbiased hypotheses for lead generation and optimization, thereby accelerating the discovery process. nih.gov

Predictive Modeling: Machine learning models can predict the effects of novel pesticides, assisting in the synthesis of new compounds with specific active structures. eurekaselect.com This includes predicting aqueous solubility, which is crucial for compound efficacy and environmental fate. researchgate.net

Mechanism-Based Prediction: Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), have been developed to classify and predict the acetylcholinesterase (AChE) inhibitory potency of carbamate analogs. nih.gov These models offer a detailed understanding of the mechanism of action and are valuable for screening diverse chemical structures for their inhibitory potential. nih.gov

Molecular Interactions: In silico chemical clustering and molecular modeling, when combined with in vitro bioassays, have been instrumental in identifying carbamate insecticides that act as pharmacologically active melatonin (B1676174) receptor ligands. nih.gov Computational studies also confirm the existence of reactants and product molecules in carbamate formation pathways, aiding in synthetic route optimization. mdpi.com

Sustainability and Optimization: AI contributes to sustainability in analytical laboratories by optimizing processes through real-time monitoring and adjustment, predictive analytics for sustainable experiment design, and enhanced data management. sepscience.com

Development of Novel In Vitro and In Silico Research Methodologies

The continuous development of novel in vitro (experimental) and in silico (computational) methodologies is crucial for efficient and comprehensive research into carbamate compounds.

Novel In Vitro Research Methodologies

Cellular Bioelectric Profiling: New in vitro assays, such as cellular bioelectric profiling, assess pesticide toxicity by measuring the response patterns of various cell lines to different pesticide groups, including carbamates. siftdesk.org This provides a differential assessment of their biological impact.

High-Throughput Screening (HTS): HTS techniques are vital for accelerating the discovery of new insecticides. This includes electrophysiology assays that can be applied to both in vitro and in vivo models to identify potential active compounds efficiently. lstmed.ac.uk

Enzyme Assays: Spectrophotometric acetylcholinesterase (AChE) assays offer a rapid, simple, and cost-effective method for pre-screening carbamate inhibitors in food matrices. mdpi.comresearchgate.net These assays are based on the principle that AChE, when active in vitro, hydrolyzes substrates to colored products, a process that is decreased in the presence of an inhibitor. mdpi.com

Advanced Analytical Techniques:

Novel materials, such as Ti3C2 MXene nanowires, are being developed as matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS). These enable high-throughput detection of carbamate pesticides with ultrahigh sensitivity. nih.gov

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation combined with Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) allows for high-throughput screening of multi-residue pesticides, including carbamates, in complex matrices like raw milk. mdpi.com

Magnetic Solid-Phase Extraction (MSPE) coupled with digital image colorimetry and MSPE-High-Performance Liquid Chromatography (HPLC) are effectively used for screening and quantifying carbamate pesticides in various food samples, such as fruits and vegetables. acs.org

Novel In Silico Research Methodologies

Metabolic Pathway Simulation: In silico metabolic simulation tools, often expert systems, support the regulatory assessment of chemicals by predicting microbial and mammalian metabolic pathways and identifying potential metabolites. europa.eu This is crucial for understanding the environmental fate and biotransformation of carbamates.

Biodegradation Pathway Prediction: Computational tools like the University of Minnesota Biocatalysis/Biodegradation Database Pathway Prediction System (UMBBD-PPS) can predict novel biodegradation pathways for pollutants, including carbamates like Carbaryl. This aids in identifying microorganisms with bioremediation potential. idosi.org

Molecular Docking and Screening: Molecular docking studies are extensively used to identify binding sites and evaluate the binding mechanisms of carbamate derivatives on target enzymes, such as butyrylcholinesterase (BChE). orientjchem.orgmdpi.com In silico screening techniques are also employed to investigate potential pharmacological activities and predict the toxicity profiles of carbamate compounds, providing insights into their drug-likeness and safety. nih.goveurekaselect.com

Chromatographic Method Development: In silico modeling assists in the early identification of optimal conditions and rapid simulations for chromatographic method development, improving the efficiency of separating and analyzing carbamate compounds. sepscience.com

Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling: PBPK/PD models are developed for N-methyl carbamate pesticides to predict pharmacokinetic data and understand tissue-specific clearance mechanisms, bridging in vitro and in vivo observations. epa.gov

Emerging Research Areas and Unexplored Potential in Carbamate Herbicides Research

The landscape of carbamate herbicide research is continuously evolving, driven by the need for more effective, sustainable, and environmentally benign solutions.

Novel Modes of Action (MOAs): A significant emerging area is the discovery of new herbicides with novel MOAs. Due to increasing weed resistance and concerns regarding the environmental and toxicological profiles of existing chemistries, there is a pressing need to move beyond developing analogues of established chemical families. moa-technology.com Research aims to find entirely new generations of herbicides that operate through previously unexplored mechanisms. moa-technology.com

Fungal Metabolism and Bioremediation: While bacterial metabolism of carbamates has been extensively studied, the fungal metabolism of these compounds remains poorly understood. frontiersin.org Fungal strains offer advantages such as the secretion of broad substrate-range extracellular enzymes and tolerance to higher pollutant concentrations, suggesting an unexplored potential for mycoremediation of carbamate-contaminated environments. frontiersin.org

Environmental Fate and Exposure Assessment: Further studies are necessary to understand the occurrence of carbamates in different food chains (bioaccumulation) and in food and drinking water. This information is crucial for accurately estimating the daily exposure of human populations. who.int Additionally, more data is needed on the acute and long-term toxicity of certain carbamates in aquatic and terrestrial organisms to better assess their ecological impact. who.int

Precision Agriculture and AI Integration: The carbamate market is shifting towards more efficient and safer products, emphasizing targeted pest management. futuremarketinsights.com The integration of precision agriculture techniques and artificial intelligence can significantly enhance the efficiency and sustainability of carbamate use, potentially through intelligent delivery systems and optimized application. futuremarketinsights.com

Exploring Non-Traditional Targets: Beyond their well-known mechanisms, research is beginning to explore non-traditional targets for carbamate compounds. For example, some carbamate insecticides have been identified as ligands for mammalian melatonin receptors, suggesting potential off-target effects or novel applications that warrant further investigation. nih.gov

Oxidative Stress and Cellular Signaling: Continued research into how carbamates induce oxidative stress and influence cellular signaling pathways, such as the Nrf2 system, can lead to a deeper understanding of their biological effects and potentially inform the development of compounds with improved selectivity or reduced off-target impacts. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products